molecular formula C10H8BrNO3 B11846671 2-(4-Bromo-5-hydroxy-1H-indol-3-yl)acetic acid

2-(4-Bromo-5-hydroxy-1H-indol-3-yl)acetic acid

Cat. No.: B11846671
M. Wt: 270.08 g/mol
InChI Key: GTUFWLOADNLIFQ-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-hydroxy-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 2-(4-Bromo-5-hydroxy-1H-indol-3-yl)acetic acid, often involves multi-step reactions. One common method includes the bromination of 5-hydroxyindole followed by acylation to introduce the acetic acid moiety . The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for acylation.

Industrial Production Methods: Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-5-hydroxy-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Bromo-5-hydroxy-1H-indol-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-5-hydroxy-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: 2-(4-Bromo-5-hydroxy-1H-indol-3-yl)acetic acid is unique due to the combination of bromine and hydroxyl substitutions on the indole ring, along with the acetic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activities .

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

2-(4-bromo-5-hydroxy-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H8BrNO3/c11-10-7(13)2-1-6-9(10)5(4-12-6)3-8(14)15/h1-2,4,12-13H,3H2,(H,14,15)

InChI Key

GTUFWLOADNLIFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2CC(=O)O)Br)O

Origin of Product

United States

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